(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that features a purine base attached to a modified ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps. The process begins with the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the tert-butyl(dimethyl)silyl group. The purine base is then attached through a glycosylation reaction. The final steps involve deprotection and purification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride for the removal of the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential role in nucleic acid chemistry. It can be used to create modified nucleotides for studying DNA and RNA interactions.
Medicine
In medicine, the compound has potential applications in drug development. Its structure allows for the design of analogs that can interact with biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In nucleic acid chemistry, it can form stable complexes with DNA or RNA, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: This compound lacks the tert-butyl(dimethyl)silyl group, making it less stable under certain conditions.
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyldimethylsilyl]oxy-2-(hydroxymethyl)oxolan-3-one:
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol provides unique stability and reactivity characteristics. This makes it particularly useful in synthetic chemistry and as a precursor for more complex molecules.
Properties
Molecular Formula |
C16H27N5O4Si |
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Molecular Weight |
381.50 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-11(23)9(6-22)24-15(12)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11?,12+,15-/m1/s1 |
InChI Key |
UYYHTFUFYVROBD-BWIWHEPQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
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